Gabapentin hydrochloride

Description

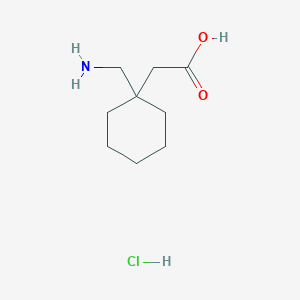

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUDZAQEMFGLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208880 | |

| Record name | Gabapentin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60142-95-2 | |

| Record name | Gabapentin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclohexaneacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABAPENTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0PY5N5AFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Gabapentin Hydrochloride in GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed pharmaceutical agent for the management of neuropathic pain and as an adjunctive therapy for partial seizures.[1][2] Despite its structural similarity to GABA and its therapeutic applications suggesting a role in enhancing inhibitory neurotransmission, its primary mechanism of action is not direct interaction with GABA receptors.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanisms by which gabapentin hydrochloride influences the GABAergic system. It consolidates key quantitative data, details relevant experimental methodologies, and visually represents the signaling pathways and experimental workflows involved in elucidating gabapentin's effects. The core of its action lies in its high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs), which indirectly modulates GABAergic neurotransmission by reducing the release of excitatory neurotransmitters.[1][2][5] Furthermore, evidence suggests that gabapentin can influence GABA synthesis and metabolism, contributing to an overall increase in brain GABA levels.[3][6][7]

Primary Mechanism of Action: Interaction with α2δ Subunits of Voltage-Gated Calcium Channels

The principal molecular target of gabapentin is the α2δ auxiliary subunit of VGCCs.[1][5] Gabapentin does not directly bind to GABA receptors (GABAA or GABAB) or affect GABA transport.[3][4]

Binding Affinity and Specificity

Gabapentin exhibits high-affinity binding to the α2δ-1 and α2δ-2 isoforms of the VGCC subunit, with a notable absence of affinity for the α2δ-3 isoform.[5][8] This binding is crucial for its therapeutic effects.[9] The dissociation constants (Kd) and inhibitor constants (Ki) from various studies are summarized below.

| Parameter | α2δ-1 Subunit | α2δ-2 Subunit | Reference |

| Kd | 59 nmol/L | 153 nmol/L | [5][8] |

| Ki (vs. [3H]gabapentin) | - | - | |

| Gabapentin | 38 nM (rat) | - | [10] |

| Gabapentin | 14 nM (mouse) | - | [10] |

| Gabapentin | 17 nM (pig) | - | [10] |

Consequence of α2δ Binding: Reduced Neurotransmitter Release

The binding of gabapentin to the α2δ subunit does not directly block the ion pore of the calcium channel.[11] Instead, it is thought to disrupt the trafficking of the α1 pore-forming subunit of VGCCs to the presynaptic membrane.[12][13] This leads to a decreased density of functional VGCCs at the presynaptic terminal, resulting in reduced calcium influx upon neuronal depolarization.[1] The diminished intracellular calcium concentration subsequently leads to a decrease in the release of excitatory neurotransmitters, most notably glutamate.[1][14]

Modulation of GABAergic Neurotransmission

While the primary mechanism is indirect, gabapentin has been shown to influence the GABAergic system through several pathways, leading to an overall increase in GABA levels in the central nervous system.

Effects on GABA Synthesis and Metabolism

Gabapentin's impact on the enzymes responsible for GABA synthesis (glutamic acid decarboxylase, GAD) and degradation (GABA transaminase, GABA-T) has been investigated, though the clinical relevance of these findings at therapeutic concentrations is debated.

| Enzyme | Effect of Gabapentin | Concentration / Ki | Reference |

| Glutamic Acid Decarboxylase (GAD) | Stimulation | 1.0 - 2.5 mM | [7] |

| GABA Transaminase (GABA-T) | Weak Inhibition (33%) | Ki = 17-20 mM | [11] |

| Branched-Chain Amino Acid Transaminase (BCAA-T) | Competitive Inhibition | Ki = 0.8-1.4 mM | [11] |

| Glutamate Dehydrogenase (GDH) | Activation (3.4-fold) | Half-maximal stimulation at ~1.5 mM | [11] |

The inhibition of BCAA-T is noteworthy as it may reduce the synthesis of glutamate, the precursor for GABA, potentially shunting metabolic pathways towards GABA production.[11]

Increased Brain GABA Levels

Several studies using proton magnetic resonance spectroscopy (¹H-MRS) have demonstrated that gabapentin administration leads to a significant increase in GABA concentrations in the human and rodent brain.[7][12][15]

| Study Type | Subject | Brain Region | Gabapentin Dose | Increase in GABA | Reference |

| ¹H-MRS | Healthy Humans | Visual Cortex | 900 mg | 55.7% (average) | [7][12] |

| ¹H-MRS | Epilepsy Patients | Occipital Cortex | - | 48% and 55% | [7] |

| Ex vivo analysis | Intractable Epilepsy Patients | Neocortical Tissue | - | 13% | [7] |

| In vivo (AOAA-induced accumulation) | Rats | Substantia Nigra, Amygdala, Thalamus | 23 mg/kg i.p. | Significant increase | [15] |

Potential Effects on GABAA Receptor Expression

Recent evidence suggests that gabapentin may also enhance GABAergic inhibition by increasing the cell-surface expression of δ subunit-containing GABAA receptors, which are responsible for generating tonic inhibitory currents.[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of gabapentin on GABAergic neurotransmission.

Measurement of Brain GABA Levels using ¹H-MRS

Proton magnetic resonance spectroscopy (¹H-MRS) is a non-invasive technique to quantify metabolites in the brain, including GABA.

-

Principle: The MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence is commonly used to edit the GABA signal from overlapping resonances of more abundant metabolites.[17]

-

Procedure Outline:

-

Subject Preparation: Subjects are positioned within the MRI scanner, and a voxel of interest (e.g., visual cortex) is localized using anatomical scans.

-

Data Acquisition: A MEGA-PRESS sequence is applied, which involves acquiring two sets of spectra: an "edit-ON" spectrum where a frequency-selective pulse is applied to GABA's coupled protons, and an "edit-OFF" spectrum without this pulse.

-

Data Processing: The "edit-OFF" spectrum is subtracted from the "edit-ON" spectrum to reveal the edited GABA signal.

-

Quantification: The GABA peak is integrated and quantified relative to an internal reference standard, such as water or creatine.

-

-

Key Parameters:

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel currents, such as those through VGCCs, in isolated neurons.

-

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential (voltage-clamp) and measurement of the resulting ionic currents.

-

Procedure Outline:

-

Cell Preparation: Neurons (e.g., dorsal root ganglion neurons) are cultured on coverslips.[6]

-

Pipette Fabrication: Glass micropipettes are pulled to a fine tip and filled with an internal solution.

-

Seal Formation: The pipette is brought into contact with a neuron, and suction is applied to form a gigaseal.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.

-

Recording: The membrane potential is held at a specific voltage, and depolarizing steps are applied to elicit VGCC currents. Gabapentin is then perfused into the recording chamber to observe its effects on the currents.[6][10]

-

-

Solutions:

Cell-Surface Biotinylation Assay

This biochemical technique is used to label and quantify proteins present on the cell surface, such as GABAA receptors.

-

Principle: A biotinylating agent that is impermeable to the cell membrane is used to label extracellular domains of surface proteins. These biotin-labeled proteins are then isolated and quantified.[3][5]

-

Procedure Outline:

-

Cell Treatment: Cultured cells or brain slices are treated with gabapentin.

-

Biotinylation: Cells are incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-biotin) on ice to label surface proteins.

-

Quenching: The biotinylation reaction is stopped by adding a quenching solution (e.g., glycine or BSA).

-

Lysis: Cells are lysed to release total cellular proteins.

-

Streptavidin Pulldown: Biotinylated proteins are isolated from the cell lysate using streptavidin-coated beads.

-

Western Blotting: The isolated surface proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest (e.g., GABAA receptor subunits) to quantify their expression levels.[3][5]

-

Conclusion

The role of this compound in GABAergic neurotransmission is complex and multifaceted. While its primary therapeutic efficacy is attributed to the inhibition of excitatory neurotransmitter release via binding to the α2δ subunits of voltage-gated calcium channels, there is compelling evidence for its modulatory effects on the GABA system. Gabapentin has been shown to increase brain GABA levels, potentially through the stimulation of GAD and inhibition of BCAA-T. Furthermore, emerging research suggests a role for gabapentin in upregulating the expression of certain GABAA receptor subtypes. A comprehensive understanding of these direct and indirect mechanisms is crucial for the rational design of novel therapeutics targeting the GABAergic system for the treatment of neurological and psychiatric disorders.

References

- 1. Gabapentin inhibits the substance P-facilitated K(+)-evoked release of [(3)H]glutamate from rat caudial trigeminal nucleus slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell surface biotinylation [protocols.io]

- 4. Impact of gabapentin on neuronal high voltage-activated Ca2+ channel properties of injured-side axotomized and adjacent uninjured dorsal root ganglions in a rat model of spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Differential effect of gabapentin on neuronal and muscle calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of anticonvulsant drug gabapentin on the enzymes in metabolic pathways of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The impact of gabapentin administration on brain GABA and glutamate concentrations: a 7T ¹H-MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gabapentin increases aminooxyacetic acid-induced GABA accumulation in several regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gabapentin increases expression of δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brain GABA Detection in vivo with the J-editing 1H MRS Technique: A Comprehensive Methodological Evaluation of Sensitivity Enhancement, Macromolecule Contamination and Test-Retest Reliability - PMC [pmc.ncbi.nlm.nih.gov]

Gabapentin Hydrochloride's Affinity for Voltage-Gated Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, initially developed as an analog of the neurotransmitter gamma-aminobutyric acid (GABA), has become a cornerstone in the treatment of neuropathic pain and certain types of seizures.[1][2][3] Its mechanism of action, however, deviates from GABAergic pathways and is centered on its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][4][5] This technical guide provides an in-depth exploration of the binding affinity of gabapentin hydrochloride to these channels, presenting quantitative data, detailed experimental methodologies, and the downstream signaling consequences of this interaction.

Quantitative Binding Affinity of Gabapentin

Gabapentin exhibits a specific and high-affinity interaction with the α2δ subunits of VGCCs, particularly the α2δ-1 and α2δ-2 isoforms.[1][2][3][5][6][7] It does not bind to the α2δ-3 subunit.[1][6][7] The binding affinity has been quantified through various experimental assays, with the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) being key parameters.

| Parameter | Subunit | Value (nM) | Species | Experimental System | Reference |

| Kd | α2δ-1 | 59 | Porcine | Brain Membranes | [1][6][7] |

| Kd | α2δ-2 | 153 | Human | Recombinant | [1][6][7][8] |

| IC50 | High-Threshold VGCCs | 167 | Rat | Cultured Dorsal Root Ganglion Neurons | [9] |

Key Insights from the Data:

-

Gabapentin displays a nearly three-fold higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit, suggesting a degree of selectivity.[1][6][7]

-

The nanomolar affinity underscores the potent interaction between gabapentin and its target.

-

The IC50 value for the inhibition of calcium channel currents is in a similar nanomolar range, indicating that the binding event effectively translates into a functional modulation of channel activity.[9]

Experimental Protocols

The quantitative understanding of gabapentin's binding affinity is built upon rigorous experimental methodologies. The two primary techniques employed are radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the affinity and density of binding sites for a specific ligand.

Objective: To quantify the binding of [³H]gabapentin or a competing radioligand like [³H]leucine to the α2δ subunit.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., porcine brain) or cells expressing the target α2δ subunit are homogenized in a cold lysis buffer.[10][11]

-

The homogenate is centrifuged to pellet the membranes containing the VGCCs.[10]

-

The membrane pellet is washed and resuspended in a binding buffer.[10][12]

-

Protein concentration is determined using a standard assay (e.g., BCA assay).[10]

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of radiolabeled gabapentin (e.g., [³H]gabapentin).[11]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled gabapentin or another competing ligand.[11][13]

-

For competition assays, varying concentrations of unlabeled gabapentin are added to compete with a fixed concentration of the radioligand.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[10]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[10]

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.[10]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data are analyzed using Scatchard plots to determine the Kd and the maximum number of binding sites (Bmax).[8]

-

Competition binding data are analyzed to calculate the Ki value, which represents the affinity of the competing ligand.

-

Radioligand Binding Assay Workflow

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

Objective: To measure the effect of gabapentin on calcium currents mediated by VGCCs.

Methodology:

-

Cell Preparation:

-

Recording Configuration:

-

Voltage Clamp and Data Acquisition:

-

Drug Application:

-

Data Analysis:

-

The peak current amplitude is measured before and after drug application.

-

Dose-response curves are generated by applying a range of gabapentin concentrations, from which the IC50 value is determined.[9]

-

Whole-Cell Patch-Clamp Workflow

Signaling Pathways and Mechanism of Action

Gabapentin's binding to the α2δ subunit does not result in a direct blockade of the calcium channel pore.[4] Instead, it modulates the function and trafficking of the channel complex through a more nuanced mechanism.

The primary proposed mechanism involves the disruption of the forward trafficking of the pore-forming α1 subunit of the VGCC from the endoplasmic reticulum and Golgi apparatus to the presynaptic membrane.[1] By binding to the α2δ subunit, gabapentin is thought to interfere with its ability to chaperone the α1 subunit to the cell surface.[17][20] This leads to a reduction in the number of functional VGCCs at the presynaptic terminal.

A related mechanism involves the disruption of Rab11-dependent recycling of the α2δ subunit and the associated VGCCs from endosomal compartments back to the plasma membrane.[1] This further contributes to the decreased density of channels at the cell surface.

Furthermore, the α2δ-1 subunit has been shown to interact with thrombospondins, extracellular matrix proteins that promote excitatory synaptogenesis.[21] Gabapentin may competitively inhibit this interaction, thereby reducing the formation of new excitatory synapses.[21]

The culmination of these actions is a reduction in calcium influx into the presynaptic neuron upon depolarization. This, in turn, leads to a decrease in the release of excitatory neurotransmitters such as glutamate, ultimately dampening neuronal hyperexcitability.[2][4]

Gabapentin's Mechanism of Action

Conclusion

This compound exerts its therapeutic effects through a high-affinity interaction with the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This binding does not directly occlude the channel but rather modulates its function by impairing its trafficking and recycling to the presynaptic membrane. The resulting decrease in the surface expression of VGCCs leads to reduced calcium influx and a subsequent decrease in the release of excitatory neurotransmitters. This detailed understanding of gabapentin's binding affinity and mechanism of action is crucial for the rational design of novel therapeutics targeting this important pathway and for optimizing the clinical use of existing gabapentinoids.

References

- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PDSP - GABA [kidbdev.med.unc.edu]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Rat Sympathetic Neuron Calcium Channels Are Insensitive to Gabapentin [mdpi.com]

- 15. Rat Sympathetic Neuron Calcium Channels Are Insensitive to Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio.fsu.edu [bio.fsu.edu]

- 18. Time course and specificity of the pharmacological disruption of the trafficking of voltage-gated calcium channels by gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. pnas.org [pnas.org]

- 21. Gabapentin receptor alpha2delta-1 ... | Article | H1 Connect [archive.connect.h1.co]

The Structural Dance: An In-depth Technical Guide to the Structure-Activity Relationship of Gabapentin Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical structural determinants that govern the pharmacological activity of gabapentin hydrochloride and its analogs. By examining the intricate relationship between molecular architecture and biological function, we aim to provide a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics targeting the voltage-gated calcium channel α2δ subunit.

The Core Interaction: Binding to the α2δ Subunit

Gabapentin and its analogs, collectively known as gabapentinoids, exert their primary therapeutic effects through high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is crucial for their analgesic, anticonvulsant, and anxiolytic properties.[3] Gabapentinoids do not directly bind to GABA receptors despite their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA).[4][5] The binding affinity for the α2δ subunit, particularly the α2δ-1 and α2δ-2 isoforms, is a key determinant of their potency.[1][6] Gabapentinoids show little to no affinity for the α2δ-3 and α2δ-4 isoforms.[7]

The binding of gabapentinoids to the α2δ-1 subunit is thought to interfere with the trafficking of the VGCC complex to the presynaptic membrane, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][8][9] This modulatory effect is particularly relevant in states of neuronal hyperexcitability, which are characteristic of neuropathic pain and epilepsy.[3]

Key Structural Requirements for α2δ Binding

Specific structural features of the gabapentinoid scaffold are essential for high-affinity binding to the α2δ subunit. Mutagenesis studies have identified critical amino acid residues within the α2δ-1 protein that form the binding pocket. A key residue for this interaction is Arginine-217 (Arg217).[10] Both the α-amino and γ-carboxylic acid groups of the gabapentinoid molecule are crucial for this interaction.

Quantitative Structure-Activity Relationship (SAR)

The potency of gabapentin analogs is directly correlated with their binding affinity for the α2δ subunit. The following tables summarize the binding affinities of gabapentin, pregabalin, and a selection of their analogs.

Table 1: Binding Affinities of Gabapentin and Pregabalin for α2δ Subunits

| Compound | α2δ-1 Affinity (Kd/IC50, nM) | α2δ-2 Affinity (Kd, nM) | Reference(s) |

| Gabapentin | 38 - 80 | 153 | [1][11] |

| Pregabalin | ~60 | - | [12] |

| Mirogabalin | 62.5 | - | [13] |

Table 2: Structure-Activity Relationship of Conformationally Restricted Gabapentin Analogs

| Compound | Structure | α2δ Binding (IC50, nM) | In Vivo Activity | Reference(s) |

| Gabapentin | 1-(aminomethyl)cyclohexaneacetic acid | 140 | Active | [14] |

| (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) | Pyrrolidine analog | 120 | Reversed carrageenan-induced hyperalgesia | [14] |

Dual Structural Determinants: α2δ Binding and System L Transport

While binding to the α2δ subunit is paramount for the pharmacological effect of gabapentinoids, their ability to cross biological membranes, including the blood-brain barrier, is also a critical factor for in vivo efficacy. Many gabapentin analogs are substrates for the large neutral amino acid transporter (System L), which facilitates their absorption and distribution.[3][15]

Interestingly, the structural requirements for high-affinity α2δ binding and efficient System L transport are not identical, leading to a dual structure-activity relationship.[3] Some modifications to the gabapentin scaffold can enhance α2δ binding while reducing interaction with the System L transporter, and vice versa. This highlights the importance of a multi-parameter optimization approach in the design of new gabapentinoids with improved pharmacokinetic and pharmacodynamic profiles.

Table 3: Interaction of Gabapentinoids with the System L Transporter

| Compound | System L Transporter Interaction | Reference(s) |

| Gabapentin | Substrate (Km = 530 µM in brain endothelial cells) | [15][16] |

| Leucine | Competitive inhibitor of gabapentin uptake | [15] |

Experimental Protocols

[3H]-Gabapentin Radioligand Binding Assay

This assay is a fundamental tool for determining the binding affinity of novel compounds for the α2δ subunit.

Objective: To measure the displacement of radiolabeled gabapentin ([3H]-gabapentin) from its binding site on the α2δ subunit by a test compound, thereby determining the test compound's binding affinity (IC50 or Ki).

Materials:

-

[3H]-gabapentin

-

Test compounds

-

Porcine or rat brain cortical membranes (source of α2δ subunits)

-

Binding buffer (e.g., 10 mM HEPES, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation: Homogenize porcine or rat cerebral cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[17][18] Resuspend the final pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Brain membrane preparation

-

[3H]-gabapentin (at a concentration near its Kd, e.g., 5-10 nM)

-

Varying concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled gabapentin (for non-specific binding).[18]

-

-

Incubation: Incubate the plates at room temperature (e.g., 20-25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[11][18]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[18]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Models

Objective: To assess the analgesic efficacy of gabapentin analogs in a rodent model of peripheral neuropathic pain.

Procedure:

-

Surgery: Anesthetize the animal (e.g., rat) and expose the sciatic nerve in one hind limb. Place loose ligatures around the nerve to induce a chronic constriction.[19]

-

Post-operative Assessment: Allow the animals to recover for a period of days to weeks, during which they will develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

-

Behavioral Testing:

-

Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and repeat the behavioral tests at various time points to assess its effect on pain-related behaviors.[20][21][22]

Objective: To evaluate the anticonvulsant activity of gabapentin analogs.

Procedure:

-

Drug Administration: Administer the test compound to the animals (e.g., mice).[23][24]

-

Induction of Seizures: At a predetermined time after drug administration, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.[23][25]

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure, which is indicative of a generalized tonic-clonic seizure.

-

Data Analysis: Determine the dose of the test compound that protects 50% of the animals from the tonic hindlimb extension (the ED50).

Visualizing the Mechanisms

Signaling Pathway of Gabapentinoid Action

Caption: Proposed signaling pathway of gabapentinoid action at the presynaptic terminal.

Experimental Workflow for [3H]-Gabapentin Binding Assay

Caption: A simplified workflow of the [3H]-gabapentin radioligand binding assay.

Conclusion

The structure-activity relationship of this compound analogs is a multifaceted field that requires a deep understanding of the molecular interactions with both the primary target, the α2δ subunit of voltage-gated calcium channels, and key transporters like the System L amino acid transporter. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel gabapentinoids with enhanced therapeutic profiles. Future research will likely focus on fine-tuning the dual SAR to optimize both potency and pharmacokinetic properties, leading to the development of the next generation of therapies for neuropathic pain, epilepsy, and other neurological disorders.

References

- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for CaVα2δ:gabapentin binding | bioRxiv [biorxiv.org]

- 8. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transport of gabapentin, a gamma-amino acid drug, by system l alpha-amino acid transporters: a comparative study in astrocytes, synaptosomes, and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transport of gabapentin by LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PDSP - GABA [kidbdev.med.unc.edu]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. A novel gabapentin analogue assuages neuropathic pain response in chronic sciatic nerve constriction model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. Interactions of pregabalin with gabapentin- levetiracetam- tiagabine and vigabatrin in the mouse maximal electroshock-induced seizure model- a type II isobolographic analysis- Scientific Publications - Bioseb In-Vivo Research [bioseb.com]

- 24. Gabapentin synergistically interacts with topiramate in the mouse maximal electroshock seizure model: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The effect on maximal electroshock seizures induced by GABA agents and antiepileptic drugs microinfused into the nucleus reticularis pontis oralis - PubMed [pubmed.ncbi.nlm.nih.gov]

Gabapentin Hydrochloride in the Modulation of Anxiety: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of gabapentin hydrochloride in animal models of anxiety. It delves into the compound's mechanism of action, summarizes quantitative data from key preclinical studies, and offers detailed experimental protocols for commonly used behavioral assays. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

Gabapentin, originally developed as a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is an anticonvulsant medication that has found increasing off-label use for the management of various conditions, including neuropathic pain and anxiety disorders.[1] While its efficacy in treating anxiety is supported by some clinical observations, preclinical research in animal models has been instrumental in elucidating its anxiolytic-like properties and underlying mechanisms.[2][3] This guide focuses on the preclinical evidence for gabapentin's anxiolytic effects, providing a detailed examination of the methodologies and data that form the basis of our current understanding.

Mechanism of Action

Gabapentin's primary mechanism of action does not involve direct interaction with GABA receptors, as its name might suggest.[2] Instead, its effects are primarily mediated through its high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[4][5][6] This interaction is crucial for its therapeutic effects in both pain and anxiety.[5][7]

Binding of gabapentin to the α2δ subunit leads to a reduction in the trafficking of VGCCs to the presynaptic terminal.[4] This, in turn, decreases calcium influx into the neuron upon depolarization, which subsequently attenuates the release of excitatory neurotransmitters, most notably glutamate.[1][4] By dampening excessive neuronal excitation in brain regions associated with fear and anxiety, such as the amygdala, gabapentin is thought to exert its anxiolytic effects.[8]

Recent evidence also suggests that gabapentin may enhance the expression of δ subunit-containing GABAA receptors, which are responsible for tonic inhibition in the brain.[9] This could represent an additional, indirect mechanism for augmenting GABAergic tone and contributing to its calming effects.[2]

Figure 1: Proposed mechanism of action for gabapentin's anxiolytic effects.

Quantitative Data from Animal Models of Anxiety

The anxiolytic-like effects of gabapentin have been demonstrated across various animal models and behavioral paradigms. The following table summarizes key quantitative findings from selected studies.

| Animal Model | Behavioral Test | Species/Strain | Dose (mg/kg) | Route | Key Findings | Reference(s) |

| General Anxiety | Elevated Plus Maze | Rat (Sprague-Dawley) | 5, 10, 20, 40 | i.p. | Increased time spent in open arms at all doses. | [10][11] |

| Elevated Plus Maze | Rat | 10, 30 | i.p. | Increased number of open arm entries and time spent in open arms. | [10] | |

| Elevated Plus Maze | Rat | 30 | N/A | Anxiolytic-like action observed. | [12] | |

| Light/Dark Box | Mouse | 10 | N/A | Anxiolytic-like action observed. | [12] | |

| Light/Dark Box | Mouse | 10, 30 | i.p. | Significant increase in time spent in the light compartment and number of transitions. | ||

| Open Field | Mouse | 10, 30 | i.p. | Increased crossings and rearing, suggesting anxiolysis. | ||

| Fear/Phobia | Human Threat Test | Marmoset | 30 | N/A | Behavioral changes suggestive of anxiolysis. | [12] |

| Cage-Trap Confined | Cat | 9.2 - 47.6 | p.o. | Lower cat stress scores compared to placebo. | [13] | |

| Comorbid Anxiety | Stress-Induced Defecation | Rat (Maternally Separated) | 30 | i.p. | Prevented the stress-induced increase in fecal pellet output. | [14] |

Note: i.p. = intraperitoneal; p.o. = per os (oral); N/A = Not Available in the provided search results.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility of findings in behavioral neuroscience. The following sections outline the methodologies for key anxiety-related behavioral tests used to evaluate gabapentin.

Figure 2: General experimental workflow for assessing gabapentin in animal models of anxiety.

The EPM is a widely used test to assess anxiety-like behavior in rodents.[15] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[15]

-

Apparatus: The maze consists of four arms (e.g., 30-50 cm long and 5-10 cm wide) arranged in a plus shape and elevated from the floor (e.g., 40-70 cm).[15] Two opposing arms are enclosed by high walls (e.g., 15-30 cm), while the other two are open.[15] The arms are connected by a central platform.

-

Procedure:

-

Acclimate the animal to the testing room for at least 30-60 minutes before the test.

-

Administer this compound or vehicle at the appropriate pre-treatment time (typically 30-60 minutes for i.p. injection).

-

Place the animal on the central platform of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period, typically 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Measures:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open arms and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: Anxiolytic compounds like gabapentin are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.[10]

This test is also based on the conflict between exploration and aversion to brightly lit, open spaces.[16][17]

-

Apparatus: The apparatus is a box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.[16] An opening connects the two compartments, allowing the animal to move freely between them.[16]

-

Procedure:

-

Acclimate the animal to the testing room.

-

Administer this compound or vehicle.

-

Place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).

-

Record the session for later analysis.

-

-

Measures:

-

Time spent in the light compartment and dark compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

-

Interpretation: Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions, indicating reduced anxiety.[12][18]

This test is often used to model anxiety and compulsive-like behaviors.[19][20] The natural tendency of rodents to bury novel or potentially harmful objects is the basis of this paradigm.[21]

-

Apparatus: A standard rodent cage containing a thick layer of bedding material (e.g., 5 cm). A number of glass marbles (e.g., 20-25) are evenly spaced on the surface of the bedding.[22]

-

Procedure:

-

Acclimate the animal to the testing room.

-

Administer this compound or vehicle.

-

Place the animal individually into the cage with the marbles.

-

Leave the animal undisturbed for a set period, typically 30 minutes.[21]

-

After the session, remove the animal from the cage.

-

-

Measures:

-

The number of marbles buried (defined as at least two-thirds of the marble being covered by bedding).[21]

-

-

Interpretation: Anxiolytic and anti-compulsive drugs tend to decrease the number of marbles buried.[22]

Conclusion

Preclinical studies in animal models have consistently demonstrated the anxiolytic-like effects of this compound. Its mechanism of action, primarily involving the modulation of voltage-gated calcium channels and subsequent reduction in excitatory neurotransmission, provides a strong rationale for its therapeutic potential in anxiety disorders. The behavioral tests outlined in this guide represent robust tools for the continued investigation of gabapentin and novel anxiolytic compounds. Future research should continue to explore the nuances of gabapentin's effects across different models of anxiety and further elucidate its complex pharmacological profile.

References

- 1. psychplus.com [psychplus.com]

- 2. Treatment of Generalized Anxiety Disorder with Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gabapentin: Clinical Use and Pharmacokinetics in Dogs, Cats, and Horses [mdpi.com]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 8. The Effect of Gabapentin on the Efficiency of a Desensitization–Counter-Conditioning Claw-Trimming Protocol for Cats with Healthcare Phobias: A Double-Blind, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gabapentin increases expression of δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of single and combined gabapentin use in elevated plus maze and forced swimming tests | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 11. Effects of single and combined gabapentin use in elevated plus maze and forced swimming tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The antiepileptic agent gabapentin (Neurontin) possesses anxiolytic-like and antinociceptive actions that are reversed by D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of single-dose oral gabapentin to attenuate fear responses in cage-trap confined community cats: a double-blind, placebo-controlled field trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of gabapentin in two animal models of co-morbid anxiety and visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]

- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rodent behavioural test - Anxiety - Light Dark - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 19. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Marble-burying behavior test as a murine model of compulsive-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cpn.or.kr [cpn.or.kr]

- 22. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

Methodological & Application

Application Note: Quantification of Gabapentin in Human Plasma via HPLC-UV

Introduction

Gabapentin (GBP) is an anticonvulsant and analgesic drug widely used for treating epilepsy and neuropathic pain.[1][2] Therapeutic drug monitoring of gabapentin is essential for optimizing dosage and ensuring patient safety. However, the gabapentin molecule lacks a significant chromophore, making its direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection challenging.[1][3] Its native UV absorption is weak and occurs at low wavelengths (around 210 nm), which is susceptible to interference from endogenous plasma components.[4][5]

To overcome this limitation, a robust and sensitive method involving pre-column derivatization is employed. This application note details a validated HPLC-UV method for the quantification of gabapentin in human plasma following derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB).[6][7] This process introduces a chromophore into the gabapentin molecule, allowing for sensitive and selective detection at 360 nm.[7][8]

Principle

The method is based on the following steps:

-

Protein Precipitation : Proteins in the plasma sample are precipitated using acetonitrile to release the drug.[6]

-

Pre-column Derivatization : The primary amine group of gabapentin reacts with 1-fluoro-2,4-dinitrobenzene (FDNB) in an alkaline environment to form a stable, UV-active derivative.[6][7] Amlodipine is used as an internal standard (IS) to ensure accuracy.[6][8]

-

Chromatographic Separation : The derivatized gabapentin and internal standard are separated on a C18 reversed-phase column.[6][7]

-

UV Detection : The concentration of the derivatized gabapentin is determined by measuring its absorbance at 360 nm.[7][8]

Experimental Protocols

Materials and Reagents

-

Gabapentin Hydrochloride (Reference Standard)

-

Amlodipine Besilate (Internal Standard)

-

Acetonitrile (HPLC Grade)[6]

-

Methanol (HPLC Grade)[6]

-

1-fluoro-2,4-dinitrobenzene (FDNB)[6]

-

Borate Buffer (0.25 M, pH 8.2)[6]

-

Hydrochloric Acid (1 M)[6]

-

Deionized Water (18.2 MΩ·cm)[1]

-

Drug-free human plasma

Instrumentation

-

HPLC system with a quaternary pump, degasser, autosampler, column oven, and UV-VIS detector.[6]

-

Analytical Column: LiChrospher® C18 RP (125 × 4 mm, 5 µm) or equivalent.[6]

-

Data acquisition and processing software (e.g., Thermo Scientific™ Chromeleon™).[1]

Preparation of Solutions

-

Gabapentin Stock Solution (100 µg/mL) : Accurately weigh and dissolve an appropriate amount of gabapentin reference standard in methanol.[6]

-

Internal Standard Stock Solution (Amlodipine) : Prepare a stock solution of amlodipine in methanol.

-

Calibration Standards and Quality Control (QC) Samples : Prepare working solutions by serially diluting the gabapentin stock solution with methanol to achieve concentrations spanning the desired calibration range (e.g., 1 to 70 µg/mL).[6] Spiking these working solutions into drug-free human plasma creates the calibration standards (e.g., 0.2-14 µg/mL) and QC samples (low, mid, high concentrations).[6]

Plasma Sample Preparation Protocol

-

Pipette 100 µL of human plasma (standard, QC, or unknown sample) into a microcentrifuge tube.[6]

-

Add 25 µL of the internal standard solution.[6]

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[6]

-

Vortex the mixture for 5 minutes, then centrifuge at 15,000 ×g for 15 minutes.[6]

-

Carefully transfer 200 µL of the clear supernatant to a clean tube.[6]

-

Add 200 µL of 0.25 M borate buffer (pH 8.2), 30 µL of 0.06 M FDNB, and 1 mL of acetonitrile.[6]

-

Vortex the mixture and incubate in a dryer block at 65°C for 10 minutes in the dark to complete the derivatization reaction.[6]

-

After incubation, cool the samples to room temperature for 5 minutes and add 25 µL of 1 M HCl to stop the reaction.[6]

-

Evaporate the samples to dryness under a gentle stream of nitrogen.[6]

-

Reconstitute the residue in 200 µL of the mobile phase.[6]

-

Inject 50 µL of the reconstituted sample into the HPLC system.[6]

Chromatographic Conditions

The separation is achieved using the following parameters:

| Parameter | Condition |

| Analytical Column | LiChrospher® C18 RP (125 × 4 mm, 5 µm)[6] |

| Mobile Phase | 50 mM Sodium Phosphate Buffer (pH 3.9) : Methanol (27:73, v/v)[6] |

| Flow Rate | 1.2 mL/min[6] |

| Column Temperature | Ambient (Room Temperature)[6] |

| Injection Volume | 50 µL[6] |

| UV Detection | 360 nm[6] |

| Internal Standard | Amlodipine[6] |

Method Validation and Data

The method was validated for linearity, selectivity, precision, accuracy, and sensitivity.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.2 - 14 µg/mL in plasma[6] |

| Correlation Coefficient (r²) | > 0.999[7] |

| Limit of Quantification (LOQ) | 0.2 µg/mL[6] |

Table 2: Precision and Accuracy

| QC Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (% Relative Error) |

| Low | < 15%[6] | < 15%[6] | Within ±15%[6] |

| Medium | < 15%[6] | < 15%[6] | Within ±15%[6] |

| High | < 15%[6] | < 15%[6] | Within ±15%[6] |

Note: Precision and accuracy were found to be within 15% for all QC levels, which meets standard bioanalytical method validation criteria.[6]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

Caption: Experimental workflow for gabapentin quantification in plasma.

Conclusion

This application note provides a simple, rapid, and validated HPLC-UV method for the quantification of gabapentin in human plasma.[6] The use of pre-column derivatization with FDNB overcomes the challenge of gabapentin's poor UV absorbance, yielding a sensitive and selective assay suitable for pharmacokinetic studies and therapeutic drug monitoring.[6][7] The method requires a small plasma volume (100 µL) and demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for clinical and research laboratories.[6]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Gabapentin Determination in Human Plasma and Capsule by Coupling of Solid Phase Extraction, Derivatization Reaction, and UV-Vis Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. maturityneedlework.com [maturityneedlework.com]

- 7. Validated HPLC method for the determination of gabapentin in human plasma using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated HPLC method for the determination of gabapentin in human plasma using pre-column derivatization with 1-fluoro-2,4-dinitrobenzene and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for Cell-Based Screening of Gabapentin Hydrochloride Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for a suite of cell-based assays designed to screen and characterize the efficacy of Gabapentin hydrochloride. The protocols outlined below are intended to guide researchers in assessing the compound's mechanism of action and dose-dependent effects on key cellular functions.

Introduction

Gabapentin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used in the treatment of epilepsy and neuropathic pain.[1] Its primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is believed to modulate calcium influx, thereby reducing the release of excitatory neurotransmitters.[1][3] The following protocols describe in vitro methods to quantify the efficacy of this compound.

Signaling Pathway of Gabapentin Action

Gabapentin's primary interaction with the α2δ-1 subunit of voltage-gated calcium channels leads to a cascade of events that ultimately reduces neuronal excitability. The binding is thought to interfere with the trafficking of the α2δ-1 subunit to the cell surface, leading to a decrease in the number of functional calcium channels.[2] This, in turn, attenuates the influx of calcium ions that is necessary for the release of neurotransmitters like glutamate.

Caption: Gabapentin's mechanism of action on neurotransmitter release.

Experimental Protocols

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This assay directly measures the effect of Gabapentin on the function of voltage-gated calcium channels.

Objective: To quantify the inhibition of whole-cell calcium channel currents by Gabapentin in neuronal cells.

Experimental Workflow:

Caption: Workflow for patch-clamp electrophysiology.

Protocol:

-

Cell Culture: Culture dorsal root ganglion (DRG) neurons from rats on glass coverslips.

-

Solutions:

-

Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

-

Using a micromanipulator, approach a neuron with a borosilicate glass pipette (5-10 MΩ resistance) filled with the internal solution.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

-

Hold the cell at a potential of -80 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms) every 15 seconds.[4]

-

Record baseline currents for several minutes.

-

Perfuse the recording chamber with the external solution containing this compound at various concentrations.

-

Continue recording to observe the effect of Gabapentin on the calcium current amplitude.

-

-

Data Analysis:

-

Measure the peak inward current amplitude before and after Gabapentin application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot a dose-response curve and determine the IC50 value.

-

Quantitative Data Summary:

| Cell Type | Gabapentin Concentration | % Inhibition of Ca²⁺ Current | IC50 | Reference |

| Rat DRG Neurons | 25 µM | ~25-30% | 167 nM | [4] |

| Rat Retinal Ganglion Cells | 10 µM | Significant reduction | Not specified | [5][6] |

Glutamate Release Assay

This assay measures the downstream effect of calcium channel modulation by quantifying the release of the excitatory neurotransmitter glutamate.

Objective: To determine the effect of Gabapentin on K⁺-evoked glutamate release from brain tissue slices.

Experimental Workflow:

Caption: Workflow for the glutamate release assay.

Protocol:

-

Tissue Preparation: Prepare 0.35-0.4 mm coronal slices of rat neocortex.[3]

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 5 KCl, 2.5 CaCl₂, 1.5 MgCl₂, 26 NaHCO₃, 1.4 NaH₂PO₄, 10 D-glucose, saturated with 95% O₂/5% CO₂.[3]

-

High K⁺ Solution: aCSF with elevated KCl concentration (e.g., 70 mM) to induce depolarization.

-

-

Assay Procedure:

-

Maintain slices in aCSF at room temperature for at least 1 hour.[3]

-

Place a slice in a perfusion chamber and superfuse with aCSF.

-

Collect baseline perfusate samples.

-

Apply a pulse of high K⁺ solution (S1) to evoke glutamate release and collect the perfusate.

-

Wash the slice with aCSF.

-

Incubate the slice with aCSF containing this compound at various concentrations for 15 minutes.[3]

-

Apply a second pulse of high K⁺ solution (S2) in the presence of Gabapentin and collect the perfusate.

-

-

Glutamate Quantification:

-

Measure the glutamate concentration in the collected perfusate samples using a sensitive method such as HPLC with fluorescence detection or an enzyme-based microelectrode array.

-

-

Data Analysis:

-

Calculate the ratio of glutamate release in the second stimulation to the first (S2/S1).

-

Compare the S2/S1 ratio in the presence and absence of Gabapentin to determine the percentage of inhibition.

-

Generate a dose-response curve and calculate the IC50.

-

Quantitative Data Summary:

| Tissue | Gabapentin Concentration | Effect on Glutamate Release | Reference |

| Rat Caudal Trigeminal Nucleus Slices | EC₅₀ = 6.49 µM | Concentration-dependent decrease of substance P-facilitated K⁺-evoked release | [7] |

| Rat Entorhinal Cortex Slices | Not specified | Reduction in frequency of spontaneous EPSCs | [8] |

Cell Viability and Proliferation Assay

This assay assesses the effect of Gabapentin on the viability and proliferation of cells, which can be relevant for its potential anti-cancer properties.

Objective: To evaluate the dose- and time-dependent effects of Gabapentin on the proliferation of cancer cell lines.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, hepatocellular carcinoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[9][10]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 mM).[9]

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72, 96 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Plot cell viability against Gabapentin concentration to generate dose-response curves for each time point.

-

Quantitative Data Summary:

| Cell Line | Gabapentin Concentration | Effect on Proliferation | Reference |

| HCT116 (Colorectal Carcinoma) | 10 mM | ~50% reduction at 96 hours | [10] |

| Hepatocellular Carcinoma Cells | 20 mM | Significant decrease in cell survival | [9] |

| Cancer Cell Culture (unspecified) | 1,000-4,000 ng/mL | Increased apoptotic index | [11] |

Conclusion

The cell-based assays described in these application notes provide a robust framework for screening the efficacy of this compound. By employing these protocols, researchers can obtain quantitative data on the compound's effects on its primary molecular target, its influence on neurotransmitter release, and its impact on cell viability. This information is crucial for understanding its therapeutic potential and for the development of novel gabapentinoids.

References

- 1. Gabapentin Prevents Progressive Increases in Excitatory Connectivity and Epileptogenesis Following Neocortical Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Gabapentin inhibits the substance P-facilitated K(+)-evoked release of [(3)H]glutamate from rat caudial trigeminal nucleus slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual effects of gabapentin and pregabalin on glutamate release at rat entorhinal synapses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Gabapentin can suppress cell proliferation independent of the cytosolic branched-chain amino acid transferase 1 (BCAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tbs.pain.org.tw [tbs.pain.org.tw]

Application Notes and Protocols for Administering Gabapentin Hydrochloride in Rodent Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is an anticonvulsant medication used in the management of partial-onset seizures and neuropathic pain.[1] In preclinical epilepsy research, rodent models are indispensable for evaluating the efficacy and mechanism of action of potential antiepileptic drugs like Gabapentin. These application notes provide detailed protocols for the administration of Gabapentin hydrochloride in two of the most widely used rodent models of acute seizures: the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) seizure models.

Mechanism of Action: While structurally related to GABA, Gabapentin does not act on GABA receptors.[2][3] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][4] This interaction reduces the release of excitatory neurotransmitters, such as glutamate, thereby dampening neuronal excitability.[1][3][4] There is also evidence suggesting that Gabapentin may increase GABA synthesis and reduce the release of several monoamine neurotransmitters.[2]

Data Presentation: this compound Administration in Rodent Seizure Models

The following tables summarize key quantitative data for the administration of Gabapentin in mice and rats across different epilepsy models.

Table 1: Recommended Gabapentin Dosages and Administration Routes

| Rodent Model | Species | Effective Dose Range (mg/kg) | Administration Route | Timing of Administration | Reference |

| Ischemic Seizures | Mouse (P12) | 150 - 200 | Intraperitoneal (i.p.) | Immediately after ligation | [5][6] |

| Neuropathic Pain | Rat | 10 - 100 | Oral (p.o.) | Not specified | [7] |

| Neuropathic Pain | Rat | 10 - 90 | Subcutaneous (s.c.) | Not specified | [7] |

| Post-Status Epilepticus | Rat | 400 (daily for 4 days) | Not specified | 1 day post-status epilepticus | [8] |

Table 2: Pharmacokinetic Parameters of Gabapentin in Rodents

| Species | Administration Route | Elimination Half-Life | Time to Maximum Concentration (Tmax) | Oral Bioavailability | Reference |

| Mouse | Oral (50 mg/kg) | Not Specified | ~2 hours | 79% | [9] |

| Rat | Intravenous (4-500 mg/kg) | 1.7 hours | Not Applicable | Not Applicable | [9] |

| Rat | Oral (50 mg/kg) | Not Specified | ~2 hours | 79% | [9] |

Signaling Pathway of Gabapentin

The diagram below illustrates the proposed mechanism of action for Gabapentin in reducing neuronal hyperexcitability.

Caption: Proposed mechanism of action of Gabapentin.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread.[10][11][12]

Experimental Workflow

Caption: Experimental workflow for the MES test.

Materials:

-

This compound

-

Vehicle (e.g., sterile 0.9% saline)

-

Rodents (mice or rats)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[11]

-

Saline solution (0.9%) for electrode contact

Procedure:

-

Drug Administration: Administer this compound or vehicle solution to the test animals via the desired route (e.g., intraperitoneal or oral).

-

Absorption Period: Allow sufficient time for drug absorption, typically corresponding to the time of peak effect. For Gabapentin, this is generally 1-2 hours post-administration.[9]

-

Anesthesia: Apply one drop of topical anesthetic to each cornea of the rodent to minimize discomfort.[11][12]

-

Electrode Placement: Place the corneal electrodes, moistened with saline, on the corneas of the animal.

-

Stimulation: Deliver a suprathreshold electrical stimulus. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds. For rats, 150 mA is typically used.[11][12]

-

Observation: Immediately following the stimulus, observe the animal for the presence of a tonic-clonic seizure, characterized by the tonic extension of the hindlimbs.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure. An animal is considered protected if this is absent.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to induce clonic seizures and is considered a model for myoclonic and absence seizures.[10][13]

Experimental Workflow

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gabapentin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 5. Gabapentin neuroprotection and seizure suppression in immature mouse brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gabapentin Neuroprotection and Seizure Suppression in Immature Mouse Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Early Gabapentin Treatment during the Latency Period Increases Convulsive Threshold, Reduces Microglial Activation and Macrophage Infiltration in the Lithium-Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disposition of gabapentin (neurontin) in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. meliordiscovery.com [meliordiscovery.com]

Application Note: A Robust and Validated LC-MS/MS Protocol for the Bioanalysis of Gabapentin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gabapentin hydrochloride in biological matrices, primarily human plasma. The described protocol is highly selective and sensitive, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation and detection using tandem mass spectrometry. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are presented in detail. Validation data, including linearity, accuracy, precision, and stability, are summarized to demonstrate the robustness and reliability of the method.

Introduction

Gabapentin is an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain.[1] Accurate and reliable quantification of gabapentin in biological fluids is crucial for pharmacokinetic and bioequivalence studies.[1][2][3][4] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed, which allow for direct analysis without the need for derivatization.[2][5] This document provides a detailed protocol for the bioanalysis of gabapentin using LC-MS/MS, including a summary of typical validation parameters.

Experimental Protocol

This protocol outlines a standard approach for the bioanalysis of gabapentin in plasma. Researchers may need to optimize certain parameters based on their specific instrumentation and matrix.

Materials and Reagents

-

This compound Reference Standard

-

Internal Standard (IS): Pregabalin, Metformin, or Gabapentin-d10[1][6][7]

-

Methanol (HPLC or LC-MS grade)[8]

-

Ammonium Formate (LC-MS grade)[1]

-

Ultrapure Water

-

Control Human Plasma

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the chosen internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the gabapentin stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality control (QC) samples. A separate working solution for the internal standard should also be prepared at an appropriate concentration.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting gabapentin from plasma samples.[1][2][4][5][6][7][8][9][10]

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][5][6]

-

Add 50 µL of the internal standard working solution and vortex briefly.[5]

-

Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[5]

-

Vortex mix for 30 seconds to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[5]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Table 1: Chromatographic Conditions

| Parameter | Recommended Setting |

| LC System | Agilent 1200 series or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm[6][8] or C8, 4.6 x 50 mm, 5 µm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[6][8] or 10 mM Ammonium Formate, pH 3.0[1] |

| Mobile Phase B | Acetonitrile[1][6] or Methanol[8] |

| Flow Rate | 0.2 - 0.4 mL/min[8] |

| Column Temperature | 40 °C[6] |

| Injection Volume | 5 µL[5] |

| Elution | Isocratic[8] or Gradient[6] |

Table 2: Mass Spectrometric Conditions

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3][4][5][6][7][8][9] |

| Capillary Voltage | 3000 - 4500 V[1][5] |

| Source Temperature | 300 - 350 °C[6] |

| Desolvation Gas Flow | 800 - 1000 L/hr |

| Collision Gas | Argon[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Gabapentin and Common Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Gabapentin | 172.1 | 154.1[1][8] | 12 - 15 |

| 172.0 | 126.0[4] | ||

| Pregabalin (IS) | 160.1 | 142.1[8] | 10 - 15 |

| Metformin (IS) | 130.0 | 113.0[1] | 14 |

| Gabapentin-d10 (IS) | 182.2 | 164.2 | 12 - 15 |

Method Validation Summary